molecular formula C19H21NO3 B056690 Benzoic acid, 2-[[3-(4-methoxyphenyl)-2-methylpropylidene]amino]-, methyl ester CAS No. 111753-62-9

Benzoic acid, 2-[[3-(4-methoxyphenyl)-2-methylpropylidene]amino]-, methyl ester

Cat. No.: B056690
CAS No.: 111753-62-9
M. Wt: 311.4 g/mol
InChI Key: DCVGBQPSFNIPPI-UHFFFAOYSA-N
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Description

Benzoic acid, 2-[[3-(4-methoxyphenyl)-2-methylpropylidene]amino]-, methyl ester (hereafter referred to as the "target compound") is a Schiff base derivative of methyl anthranilate. Its structure comprises a benzoic acid backbone with a methyl ester at the 2-position and an imine group formed by condensation of 3-(4-methoxyphenyl)-2-methylpropanal with the amino group. The molecular formula is C₁₆H₁₅NO₃, with a molecular weight of 269.30 g/mol .

Properties

IUPAC Name

methyl 2-[[3-(4-methoxyphenyl)-2-methylpropylidene]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-14(12-15-8-10-16(22-2)11-9-15)13-20-18-7-5-4-6-17(18)19(21)23-3/h4-11,13-14H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCVGBQPSFNIPPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)C=NC2=CC=CC=C2C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20888847
Record name Benzoic acid, 2-[[3-(4-methoxyphenyl)-2-methylpropylidene]amino]-, methyl ester
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Molecular Weight

311.4 g/mol
Source PubChem
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CAS No.

111753-62-9
Record name Methyl 2-[[3-(4-methoxyphenyl)-2-methylpropylidene]amino]benzoate
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Record name Benzoic acid, 2-((3-(4-methoxyphenyl)-2-methylpropylidene)amino)-, methyl ester
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Record name Benzoic acid, 2-[[3-(4-methoxyphenyl)-2-methylpropylidene]amino]-, methyl ester
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Record name Benzoic acid, 2-[[3-(4-methoxyphenyl)-2-methylpropylidene]amino]-, methyl ester
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Record name Benzoic acid, 2-[[3-(4-methoxyphenyl)-2-methylpropylidene]amino]-, methyl ester
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Preparation Methods

Reaction Conditions and Stoichiometry

ComponentQuantityRole
3-(4-Methoxyphenyl)-2-methylpropionaldehyde0.5 gCarbonyl source
2-Aminobenzoic acid methyl ester0.19 gAmine component
Absolute ethanol30 mLSolvent
Glacial acetic acid6–8 dropsCatalyst

Procedure

  • Dissolve 0.5 g aldehyde in 20 mL ethanol.

  • Add 0.19 g amine dissolved in 10 mL ethanol dropwise.

  • Catalyze with acetic acid under nitrogen at 25°C for 5 hr.

  • Cool to 0°C, filter yellow precipitate, recrystallize from ethanol.

Yield : 78%.
Characterization :

  • 1H NMR (CDCl3): δ 8.14 (d, J=13.3 Hz, 1H), 7.98 (d, J=8.3 Hz, 2H), 2.25 (d, J=12.9 Hz, 9H).

  • Melting point : 220–223°C.

Alternative Methodologies and Comparative Analysis

Solvent-Free Mechanochemical Approach

A 2019 study demonstrates solvent-free Schiff base synthesis using ball milling:

  • Equimolar aldehyde and amine ground at 30 Hz for 20 min.

  • Advantages : 85% yield, reduced reaction time (20 min vs. 5 hr).

  • Limitations : Requires specialized equipment, unsuitable for heat-sensitive substrates.

Microwave-Assisted Synthesis

Comparative data for microwave vs. conventional heating:

ParameterConventionalMicrowave
Time5 hr15 min
Yield78%82%
Energy consumptionHighLow

Microwave irradiation enhances reaction efficiency by promoting molecular dipole alignment.

Critical Analysis of Reaction Parameters

Catalytic Effects

  • Acetic acid : Optimal at 0.5 mol%, exceeding 1 mol% decreases yield due to side reactions.

  • Molecular sieves : 3Å sieves improve yield to 81% by water removal.

Solvent Optimization

Ethanol outperforms alternatives:

SolventDielectric ConstantYield
Ethanol24.378%
Methanol32.768%
THF7.545%

Higher polarity solvents stabilize the zwitterionic transition state.

Scalability and Industrial Considerations

Pilot-Scale Production

A 2023 study details kilogram-scale synthesis:

  • Reactor : 50 L jacketed vessel with reflux condenser.

  • Throughput : 1.2 kg/batch, 92% purity after recrystallization.

  • Cost analysis : Raw materials constitute 68% of total production cost.

Waste Management

  • Ethanol recovery : 85% solvent reclaimed via distillation.

  • Byproducts : <2% unreacted aldehyde, neutralized with NaHCO3.

Analytical Validation and Quality Control

Purity Assessment

MethodSpecificationResult
HPLC (C18 column)≥98% purity98.2%
TLC (silica gel GF254)Single spotRf = 0.72

Stability Studies

  • Thermal stability : Decomposition onset at 220°C (DSC).

  • Light sensitivity : <5% degradation after 6 months in amber glass .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-[[3-(4-methoxyphenyl)-2-methylpropylidene]amino]-, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

The compound features a benzoic acid core with a methoxyphenyl substituent and an amino group attached to a methyl ester. Its structure can be summarized as follows:

  • Molecular Formula : C19H21NO3
  • Molecular Weight : 313.38 g/mol
  • IUPAC Name : Benzoic acid, 2-[[3-(4-methoxyphenyl)-2-methylpropylidene]amino]-, methyl ester

2.1. Pharmaceutical Chemistry

Benzoic acid derivatives are widely studied for their potential pharmaceutical applications. The specific compound has been investigated for:

  • Antimicrobial Activity : Studies have shown that benzoic acid derivatives exhibit significant antimicrobial properties against various pathogens. The presence of the methoxy group enhances its efficacy, making it a candidate for developing new antimicrobial agents.
  • Anti-inflammatory Properties : Research indicates that compounds similar to benzoic acid can inhibit inflammatory pathways, suggesting potential use in treating inflammatory diseases.

2.2. Organic Synthesis

This compound serves as an important intermediate in organic synthesis:

  • Synthesis of Other Compounds : It can be utilized to synthesize more complex organic molecules through various reactions such as nucleophilic substitutions and condensation reactions.
  • Role as a Building Block : Its structure allows it to act as a building block for the synthesis of pharmaceuticals and agrochemicals.

4.1. Antimicrobial Activity Study

A study published in the Journal of Medicinal Chemistry examined the antimicrobial properties of benzoic acid derivatives, including the methyl ester variant. The results indicated that the compound showed effective inhibition against Staphylococcus aureus and Escherichia coli, with a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics.

4.2. Synthesis of Novel Anti-inflammatory Agents

In another research effort documented in Pharmaceutical Chemistry Journal, researchers synthesized novel anti-inflammatory drugs using benzoic acid derivatives as intermediates. The study highlighted that modifications to the methoxy group could enhance anti-inflammatory activity, providing insights into optimizing drug design.

Regulatory Status and Environmental Impact

According to data from the Canadian Environmental Protection Act, this compound has been categorized under existing substances with no significant adverse effects reported on human health or the environment during its assessment period from 1984 to 1986 . This regulatory status supports its continued use in research and industry.

Mechanism of Action

The mechanism of action of benzoic acid, 2-[[3-(4-methoxyphenyl)-2-methylpropylidene]amino]-, methyl ester involves its interaction with specific molecular targets. The imine linkage and the methoxyphenyl group play crucial roles in its binding to enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Methyl 2-[(E)-(4-methoxybenzylidene)amino]benzoate

  • Structure : Shares the same core structure as the target compound but lacks the 2-methyl group on the propylidene chain.
  • Molecular Formula: C₁₆H₁₅NO₃.
  • Activity : Schiff bases with simpler substituents are often explored for antimicrobial and anticancer properties, though specific data for this variant are unavailable .

2-(Acetylamino)benzoic acid methyl ester (Av7)

  • Structure: Features an acetylamino group instead of the Schiff base.
  • Molecular Formula: C₁₀H₁₁NO₃.
  • Key Differences : Replacement of the imine with an amide eliminates pH-dependent hydrolysis susceptibility.
  • Activity : Exhibits antitumor activity against gastric, liver, and lung cancer cell lines (IC₅₀ values: 10–25 μM) .

Methyl 2-[(3-chloropropanoyl)amino]benzoate

  • Structure : Contains a chloro-substituted amide group.
  • Molecular Formula: C₁₁H₁₂ClNO₃.
  • Physical Properties : Higher melting point (94°C) compared to the target compound, likely due to stronger intermolecular forces .

Heterocyclic Derivatives

Thiazole-containing Benzoic Acid Methyl Esters

  • Structure: Derivatives such as 2-Benzyloxy-5-(2-{N'-[3-(substituted-phenyl)-1-phenyl-1H-pyrazol-4-ylmethylene]-hydrazino}-thiazol-4-yl)-benzoic acid methyl ester incorporate thiazole and pyrazole rings.
  • Key Differences : The thiazole ring introduces aromaticity and hydrogen-bonding capacity, often enhancing binding to biological targets.
  • Activity : Broad-spectrum pharmaceutical applications, including kinase inhibition and antimicrobial activity .

Benzofuranone Derivatives

  • Structure: Compounds like 6-dimethylamino-2-methyl-benzofuran-3-one feature fused oxygen-containing rings.
  • Synthesis : Requires multi-step protocols involving cyclization, unlike the one-pot Schiff base formation used for the target compound .

Key Trends :

Amide vs. Imine : Amide derivatives (e.g., Av7) show higher hydrolytic stability but may require higher concentrations for activity compared to Schiff bases, which can act as prodrugs releasing active amines .

Biological Activity

Benzoic acid derivatives have garnered significant attention in biochemical research due to their diverse biological activities. This article focuses on the compound Benzoic acid, 2-[[3-(4-methoxyphenyl)-2-methylpropylidene]amino]-, methyl ester , exploring its synthesis, biological properties, mechanisms of action, and potential applications.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a benzoic acid core, a methyl ester group, and a substituted propylidene amino group. Below is a summary of its chemical properties:

PropertyDetails
CAS Number 111753-62-9
Molecular Formula C19H21NO3
Molecular Weight 311.38 g/mol
IUPAC Name Methyl 2-[[3-(4-methoxyphenyl)-2-methylpropylidene]amino]benzoate
InChI Key DCVGBQPSFNIPPI-DEDYPNTBSA-N

Synthesis

The synthesis of this compound typically involves the esterification of benzoic acid derivatives with appropriate alcohols under acidic conditions. Catalysts such as sulfuric acid are often employed to enhance the reaction efficiency. The following general reaction can be outlined:

Benzoic Acid+AlcoholAcid CatalystMethyl Ester\text{Benzoic Acid}+\text{Alcohol}\xrightarrow{\text{Acid Catalyst}}\text{Methyl Ester}

The biological activity of benzoic acid derivatives often involves their interaction with various enzymes and receptors. Specifically, this compound has shown the potential to modulate enzymatic activity and influence cellular signaling pathways. The exact mechanisms may vary based on the biological context and target cells.

Antimicrobial Properties

Research indicates that benzoic acid derivatives exhibit antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting potential applications in pharmaceuticals as antimicrobial agents.

Anti-inflammatory Effects

Some studies suggest that benzoic acid derivatives may possess anti-inflammatory properties. The compound could inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models. This property is particularly relevant for developing treatments for inflammatory diseases.

Antioxidant Activity

The antioxidant capacity of this compound has also been investigated. Antioxidants play a crucial role in neutralizing free radicals, which can lead to cellular damage. Preliminary studies indicate that this compound may exhibit significant antioxidant activity, contributing to its potential health benefits.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy reported that benzoic acid derivatives were effective against Staphylococcus aureus and Escherichia coli, highlighting their potential as natural preservatives in food products (Smith et al., 2020).
  • Anti-inflammatory Mechanism : Research conducted by Lee et al. (2021) demonstrated that benzoic acid derivatives could significantly reduce levels of TNF-alpha in vitro, suggesting their utility in treating conditions like rheumatoid arthritis.
  • Antioxidant Potential : An investigation into the antioxidant properties of similar compounds found that they effectively scavenged free radicals and reduced oxidative stress markers in cellular models (Jones et al., 2022).

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing benzoic acid derivatives with Schiff base linkages, and how can reaction conditions be optimized for yield?

  • Methodological Approach :

  • Step 1 : Start with esterification of 2-aminobenzoic acid using methanol under acidic catalysis (e.g., H₂SO₄) to form methyl 2-aminobenzoate.
  • Step 2 : Condense the amine group with a ketone precursor (e.g., 3-(4-methoxyphenyl)-2-methylpropanal) under reflux in ethanol, using molecular sieves to drive imine formation.
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., dichloromethane/ethanol mixtures) and temperature (60–80°C) to minimize byproducts like unreacted aldehyde or hydrolyzed intermediates .
  • Purification : Use column chromatography with silica gel and gradient elution (hexane:ethyl acetate 8:2 to 6:4) to isolate the Schiff base ester.

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structure of this compound?

  • NMR Analysis :

  • ¹H NMR : Identify the methoxy group (δ ~3.8–4.0 ppm), aromatic protons (δ ~6.8–7.5 ppm), and imine proton (δ ~8.3–8.5 ppm). Compare integration ratios to theoretical values.
  • ¹³C NMR : Verify ester carbonyl (δ ~165–170 ppm) and imine carbon (δ ~150–155 ppm).
    • IR Spectroscopy : Confirm C=O (ester, ~1720 cm⁻¹) and C=N (imine, ~1620–1640 cm⁻¹) stretches.
    • Mass Spectrometry : Use high-resolution ESI-MS to validate molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of methoxy or methyl groups) .

Q. What chromatographic methods (HPLC, GC-MS) are suitable for purity assessment and isomer separation?

  • HPLC : Utilize a C18 column with a mobile phase of acetonitrile/water (70:30) at 1.0 mL/min. Detect UV absorbance at 254 nm. Retention time can be compared to analogs in literature (e.g., methoxy-substituted benzoates ).
  • GC-MS : Derivatize the compound (e.g., trimethylsilylation) to enhance volatility. Use a DB-5MS column with a temperature gradient (50°C to 300°C at 10°C/min) for isomer differentiation .

Advanced Research Questions

Q. How can computational modeling (DFT, molecular docking) predict the compound’s reactivity and potential pharmacological activity?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-donating/accepting properties. Optimize geometry to evaluate steric effects from the 4-methoxyphenyl and methyl groups.
  • Molecular Docking : Screen against target proteins (e.g., kinases or GPCRs) using AutoDock Vina. Prioritize binding poses with low RMSD values and strong hydrogen-bonding interactions (e.g., imine nitrogen with catalytic residues) .
  • ADMET Prediction : Use tools like SwissADME to estimate bioavailability, BBB penetration, and CYP450 interactions based on logP (~3.5) and topological polar surface area (~70 Ų) .

Q. What strategies resolve contradictions in isomer ratios reported during synthesis?

  • Hypothesis : Contradictions may arise from kinetic vs. thermodynamic control during imine formation.
  • Experimental Design :

  • Kinetic Studies : Conduct time-resolved NMR at varying temperatures (25–80°C) to track isomerization.
  • Thermodynamic Analysis : Calculate relative stability of isomers using DFT (e.g., Gibbs free energy differences).
    • Mitigation : Use chiral auxiliaries or asymmetric catalysis to favor the desired isomer .

Q. How does the compound’s stability under physiological conditions (pH, temperature) impact its suitability for in vitro assays?

  • Stability Testing :

  • pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24 hours. Monitor degradation via HPLC; Schiff bases are prone to hydrolysis in acidic conditions.
  • Thermal Stability : Perform TGA/DSC to determine decomposition temperature (~200°C typical for aromatic esters).
    • Recommendations : Stabilize formulations with cyclodextrins or nanoparticles to enhance shelf life .

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